Morpholine, 1-(2,3-dimethoxythiobenzoyl)-
Overview
Description
Morpholine, 1-(2,3-dimethoxythiobenzoyl)-: is a chemical compound that belongs to the class of organic compounds known as morpholines. These compounds contain a morpholine moiety, which consists of a six-membered ring with both nitrogen and oxygen atoms. The compound is characterized by the presence of a 2,3-dimethoxythiobenzoyl group attached to the morpholine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives, including Morpholine, 1-(2,3-dimethoxythiobenzoyl)-, typically involves the reaction of morpholine with appropriate benzoyl chloride derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of morpholine derivatives can involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 1-(2,3-dimethoxythiobenzoyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Morpholine, 1-(2,3-dimethoxythiobenzoyl)-, is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules, which can be used in the development of new materials and catalysts .
Biology: In biological research, morpholine derivatives are often used as intermediates in the synthesis of bioactive compounds. These compounds can be used to study enzyme interactions and cellular processes .
Medicine: Morpholine derivatives have shown potential in medicinal chemistry as they can be used to develop new drugs with various pharmacological activities. They have been investigated for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, morpholine derivatives are used as corrosion inhibitors, solvents, and intermediates in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of Morpholine, 1-(2,3-dimethoxythiobenzoyl)-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
- Morpholine, 1-(3,5-dimethoxythiobenzoyl)-
- Morpholine, 1-(4-methoxybenzoyl)-
- Morpholine, 1-(2,4-dimethoxybenzoyl)-
Uniqueness: Morpholine, 1-(2,3-dimethoxythiobenzoyl)-, is unique due to the specific positioning of the methoxy groups on the benzoyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other morpholine derivatives .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-15-11-5-3-4-10(12(11)16-2)13(18)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRQJTBIJUUVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=S)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220996 | |
Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70733-83-4 | |
Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070733834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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